

physicochemical characteristics of 2'-Hydroxy-3'-methoxyacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Hydroxy-3-methoxyphenyl)ethanone
Cat. No.:	B043215

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of 2'-Hydroxy-3'-methoxyacetophenone

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2'-Hydroxy-3'-methoxyacetophenone, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles available information and presents generalized, standard experimental protocols for its synthesis and characterization.

Compound Identity

- Compound Name: 2'-Hydroxy-3'-methoxyacetophenone
- Synonyms: **1-(2-Hydroxy-3-methoxyphenyl)ethanone**^[1]
- CAS Number: 703-98-0^[1]
- Molecular Formula: C₉H₁₀O₃^[1]
- Molecular Weight: 166.17 g/mol ^[1]

Physicochemical Properties

Quantitative experimental data for 2'-Hydroxy-3'-methoxyacetophenone is not extensively available. The following table summarizes its basic molecular properties and provides data for the closely related and well-studied isomer, 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone), for comparative purposes.

Property	2'-Hydroxy-3'-methoxyacetophenone	4'-Hydroxy-3'-methoxyacetophenone (Isomer for Comparison)
Molecular Formula	C ₉ H ₁₀ O ₃ [1]	C ₉ H ₁₀ O ₃ [2] [3] [4]
Molecular Weight	166.17 g/mol [1]	166.17 g/mol [2] [3] [4]
Physical State	Solid (Predicted)	White to yellow crystalline powder/solid [2] [3]
Melting Point	Data not available	112-116 °C [2] [4]
Boiling Point	Data not available	295-300 °C [3] [4]
Solubility	Data not available	Soluble in hot water, ethanol, chloroform, ether, ethyl acetate, and DMSO. Insoluble in petroleum ether. [4]
pKa	Data not available	8.17 - 8.18 (Predicted) [2] [3]

Spectroscopic Data

Detailed spectroscopic data for 2'-Hydroxy-3'-methoxyacetophenone are not available in the provided search results. Below are the expected characteristic signals based on the analysis of its functional groups and data from similar acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Expected Chemical Shift (δ) ppm	Multiplicity	Notes
Acetyl Protons (-COCH ₃)	~2.5 - 2.7	Singlet (s)	Methyl protons adjacent to a carbonyl group.
Methoxy Protons (-OCH ₃)	~3.8 - 4.0	Singlet (s)	Methyl protons of the methoxy group.
Aromatic Protons (Ar-H)	~6.5 - 7.8	Multiplet (m)	Protons on the aromatic ring, splitting pattern depends on substitution.
Hydroxyl Proton (-OH)	Variable	Broad Singlet (br s)	Chemical shift is concentration and solvent dependent.
¹³ C NMR	Expected Chemical Shift (δ) ppm		Notes
Carbonyl Carbon (C=O)	~195 - 205		Ketonic carbonyl carbon.
Acetyl Carbon (-COCH ₃)	~25 - 35		Methyl carbon of the acetyl group.
Methoxy Carbon (-OCH ₃)	~55 - 60		Methyl carbon of the methoxy group.
Aromatic Carbons (Ar-C)	~110 - 160		Carbons of the benzene ring.

Infrared (IR) Spectroscopy

Functional Group	Expected Absorption Band (cm ⁻¹)	Intensity/Shape
Phenolic O-H Stretch	3200 - 3600	Broad
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
Aliphatic C-H Stretch	2850 - 3000	Medium to Weak
Carbonyl C=O Stretch	1650 - 1680	Strong, Sharp
Aromatic C=C Stretch	1450 - 1600	Medium to Weak
C-O Stretch	1000 - 1300	Strong

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of acetophenone derivatives like 2'-Hydroxy-3'-methoxyacetophenone.

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing acetophenones is the Friedel-Crafts acylation of an appropriate aromatic precursor. For 2'-Hydroxy-3'-methoxyacetophenone, the starting material would be 2-methoxyphenol.

Protocol:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (AlCl_3 , ~2.5 equivalents) in a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.[5]
- Cooling: Cool the suspension to 0-5 °C using an ice bath.[5]
- Reactant Addition: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred suspension.
- Substrate Addition: Following the addition of the acylating agent, slowly add 2-methoxyphenol (1 equivalent) to the reaction mixture while maintaining the low temperature.

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[5\]](#)
- Quenching: Upon completion, cool the mixture back to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[\[5\]](#)
- Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate) multiple times.[\[5\]](#)
- Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.[\[5\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[\[5\]](#)
- Purification: Purify the crude 2'-Hydroxy-3'-methoxyacetophenone by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[\[5\]](#)

Spectroscopic Characterization

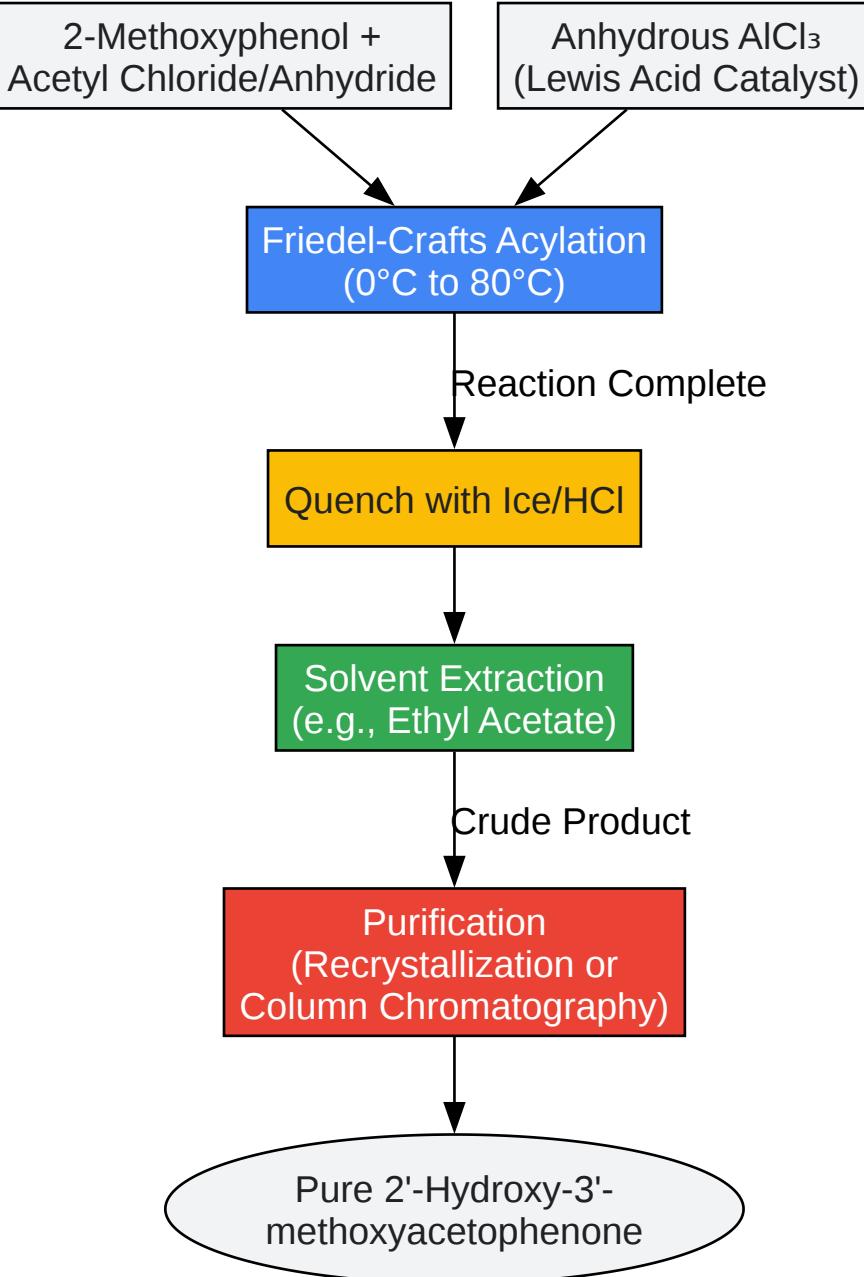
4.2.1. Nuclear Magnetic Resonance (NMR)

- Sample Preparation: Dissolve 5-10 mg of the purified solid product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard NMR tube.[\[6\]](#)
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).
- Analysis: Process the resulting spectra to determine chemical shifts (δ), signal multiplicity, and integration values to confirm the molecular structure.[\[6\]](#)

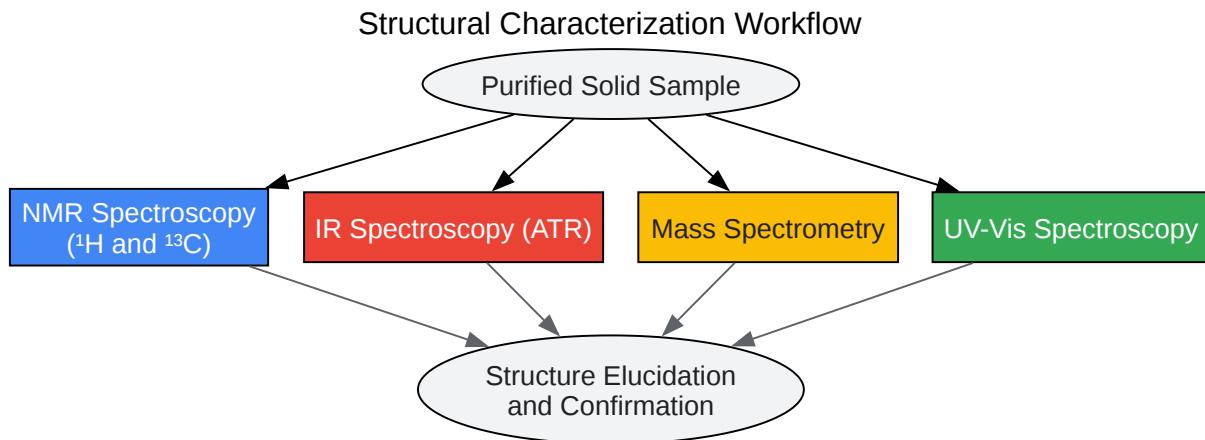
4.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[\[6\]](#)
- Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm^{-1} .[\[6\]](#)

- Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (O-H, C=O, C-O, C-H) present in the molecule.[6]


4.2.3. UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.
- Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm using a spectrophotometer, with the pure solvent as a blank.
- Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}), which are characteristic of the electronic transitions within the chromophore.


Visualizations

The following diagrams illustrate common workflows relevant to the synthesis and analysis of 2'-Hydroxy-3'-methoxyacetophenone.

General Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of 2'-Hydroxy-3'-methoxyacetophenone.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. 4'-Hydroxy-3'-methoxyacetophenone(498-02-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4'-Hydroxy-3'-methoxyacetophenone, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [physicochemical characteristics of 2'-Hydroxy-3'-methoxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043215#physicochemical-characteristics-of-2-hydroxy-3-methoxyacetophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com